

An In-depth Technical Guide to the Thermal Decomposition of Ethyl 2-Furoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of **ethyl 2-furoate**, a compound of interest in various chemical and pharmaceutical applications. The following sections detail the kinetic parameters, experimental and computational methodologies employed in its study, and the primary decomposition pathways that have been identified.

Quantitative Kinetic Data

The thermal decomposition of **ethyl 2-furoate** has been investigated through both experimental and theoretical approaches. The kinetic parameters derived from these studies are summarized below, providing crucial data for understanding the reaction rates and temperature dependence of the decomposition process.

Table 1: Arrhenius Parameters for the Gas-Phase Elimination of **Ethyl 2-Furoate**[1]

Temperature Range (K)	Pressure Range (Torr)	Arrhenius Equation
623.15 – 683.15	30 – 113	log k ₁ (s ⁻¹) = (11.51 ± 0.29) - (179.9 ± 3.4) kJ mol ⁻¹ / (2.303 RT)

Table 2: Theoretical Kinetic Parameters for the Unimolecular Decomposition of **Ethyl 2-Furoate**[2][3]



Temperature Range (K)	Pressure Range (Torr)	Major Decomposition Channel Barrier Energy (0 K)
500 - 1500	1 - 7600	48.3 kcal/mol

Experimental and Computational Protocols

The data presented in this guide are derived from specific experimental and computational methodologies. Understanding these protocols is essential for the interpretation and replication of the findings.

2.1. Gas-Phase Elimination Kinetics (Experimental Protocol)[1]

The experimental investigation into the gas-phase elimination kinetics of **ethyl 2-furoate** was conducted using a static reaction system. The key aspects of the methodology are as follows:

- Reaction System: A static reaction vessel was utilized to contain the gaseous ethyl 2furoate.
- Temperature Control: The reaction was carried out over a temperature range of 623.15 K to 683.15 K (350 $^{\circ}$ C to 410 $^{\circ}$ C).
- Pressure Conditions: The initial pressure of the substrate was varied within the range of 30 to 113 Torr.
- Homogeneity and Order of Reaction: The reaction was confirmed to be homogeneous and unimolecular, following a first-order rate law.
- Rate Coefficient Determination: The rate coefficients were determined by monitoring the
 progress of the decomposition reaction over time, leading to the formulation of the Arrhenius
 equation presented in Table 1.

2.2. Theoretical Pyrolysis Study (Computational Protocol)[2][3]

The mechanism and kinetics of the thermal pyrolysis of **ethyl 2-furoate** were investigated using high-level computational chemistry methods. The protocol involved the following:



- Theoretical Model: The study employed a dual-level theory, specifically CCSD(T)&MP2(FC)//B3LYP/aug-cc-pVTZ, for accurate energy calculations.
- Kinetic Modeling: A state-of-the-art Rice-Ramsperger-Kassel-Marcus (RRKM) based master equation rate model was used to predict the rate coefficients.
- Corrections: The calculations incorporated corrections for hindered internal rotation and quantum tunneling effects to enhance accuracy.
- Conditions: The study was conducted over a wide range of conditions, spanning temperatures from 500 K to 1500 K and pressures from 1 to 7600 Torr.
- Validation: The predicted rate coefficients were found to be in good agreement with experimental data.

Thermal Decomposition Pathways

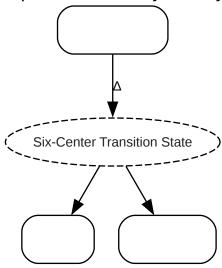
Theoretical studies have elucidated the primary pathways for the thermal decomposition of **ethyl 2-furoate**. The major decomposition channel involves a six-center transition state.

3.1. Major Decomposition Pathway

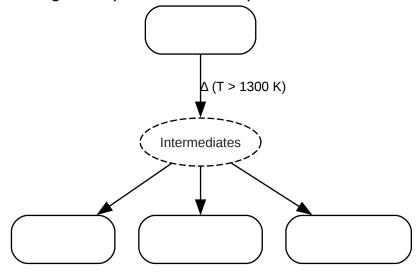
The predominant mechanism for the thermal decomposition of **ethyl 2-furoate** is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state. This pathway leads to the formation of ethylene and 2-furoic acid.[2][3]



Major Decomposition Pathway of Ethyl 2-Furoate

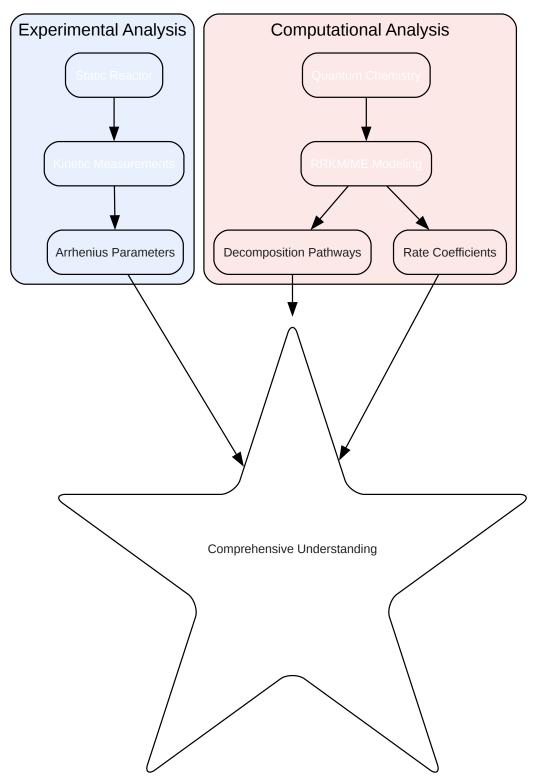


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